1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The compound is notable for its trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules .
Preparation Methods
The synthesis of 1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential pharmacological activities, particularly due to the presence of the trifluoromethyl group, which is known to enhance the biological activity of molecules . In the industry, it may be used in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its activity by influencing the compound’s electronic properties and binding affinity to target molecules . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as other benzanilides and trifluoromethyl-containing molecules . These compounds share similar structural features but may differ in their chemical and physical properties, as well as their biological activities . The presence of the trifluoromethyl group in this compound makes it unique and potentially more potent in certain applications .
Similar Compounds::Properties
IUPAC Name |
1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)16-8-4-5-9-17(16)24-19(27)15-10-11-18(26)25(13-15)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZNEWALXXXJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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